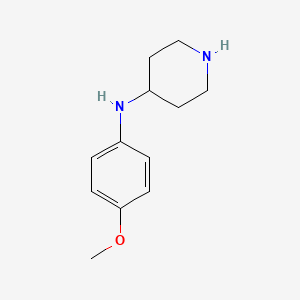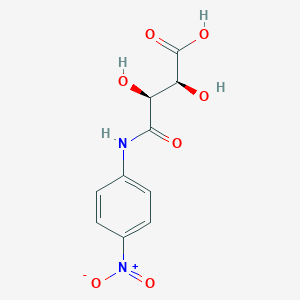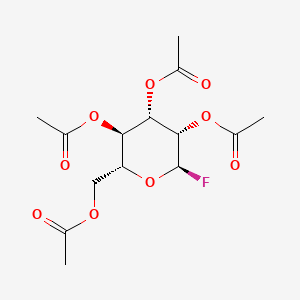
4-(Hydroxymethyl)-1-methylpyridinium iodide
Overview
Description
“4-(Hydroxymethyl)-1-methylpyridinium iodide” is likely a pyridinium salt, which consists of a positively charged pyridinium ion and a negatively charged iodide ion. The pyridinium ion is derived from pyridine, a six-membered ring with one nitrogen atom and five carbon atoms. The “4-(Hydroxymethyl)” indicates a -CH2OH group attached to the 4th carbon of the pyridine ring, and the “1-methyl” indicates a -CH3 group attached to the nitrogen atom in the ring .
Synthesis Analysis
The synthesis of such a compound might involve the reaction of 4-hydroxymethylpyridine with methyl iodide, which would introduce the methyl group onto the nitrogen atom, forming the pyridinium ion .Molecular Structure Analysis
The molecular structure of this compound would consist of a pyridinium ring substituted with a hydroxymethyl group at the 4th position and a methyl group at the nitrogen atom. The iodide ion would be associated with the pyridinium ion through ionic bonding .Chemical Reactions Analysis
As a pyridinium salt, this compound might participate in various chemical reactions. For example, it could act as a source of “4-(Hydroxymethyl)pyridine” under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. As a salt, it would likely be solid at room temperature and highly soluble in water .Scientific Research Applications
Photodynamic Applications
4-(Hydroxymethyl)-1-methylpyridinium iodide is employed in the synthesis of novel compounds for photodynamic applications. For instance, its derivatives are used in the synthesis of arylazomerocyanine dyes, which have potential as molecular photoprobes due to their solvatochromic behavior and tautomeric structures (Altalbawy et al., 2016). Moreover, it has been utilized in hydrogels containing porphyrin-loaded nanoparticles for topical photodynamic therapy, showing excellent characteristics for clinical applications (González-Delgado et al., 2016).
Crystal Structure and Chemical Properties
Its derivatives are also significant in the study of crystal structures and chemical properties. Research on compounds like 1,1′,1″-trimethyl-4,4′,4″-(1,3,5-triazin-2,4,6-triyl)tripyridinium trisiodide demonstrates its utility in understanding crystal formation and stability (Nguyen et al., 2016).
Green Chemistry and Environmental Applications
In green chemistry, derivatives of this compound contribute to environmentally friendly solutions. An example is the synthesis of 1-butyl-2-methylpipyridinium iodide, used as a novel ionic liquid for green synthesis under solvent-free conditions (Nikoofar & Peyrovebaghi, 2019). Also, its application in the preparation of nanocomposites for photocatalytic degradation of pollutants showcases its potential in environmental remediation (Razi, Zinatloo-Ajabshir, & Salavati‐Niasari, 2017).
Corrosion Inhibition
The compound's utility extends to corrosion inhibition, where its derivatives, like cross-linked poly(N-alkyl-4-vinylpyridinium) iodides, have shown effectiveness in reducing steel corrosion in acidic solutions, illustrating its significance in industrial applications (Hamidi et al., 2020).
Biochemistry and Molecular Probes
In biochemistry, it serves as a building block for fluorescent probes to study protein structural dynamics and mitochondrial pH imaging. This is exemplified by the synthesis of a mitochondrial-targeted pH fluorescent probe using a derivative ofthis compound, which exhibits pH-dependent behavior and is effective in visualizing mitochondrial pH fluctuations in live cells (Lin et al., 2018). Such applications highlight the importance of this compound in advanced biochemical research and diagnostics.
Nonlinear Optical Materials
This compound derivatives are also significant in the development of organic nonlinear optical (NLO) materials. A study using a pillar[5]arene to encapsulate NLO molecules, including a derivative of this compound, demonstrated the manipulation of centrosymmetric arrangements in solid-state NLO materials, which has potential applications in optoelectronics (Liang et al., 2023).
Chemical Reactions and Synthesis
Furthermore, its derivatives have been explored in chemical reactions like the [4+1] cyclization reaction for synthesizing 3-amino-2,3-dihydrobenzofurans, showcasing the versatility of this compound in organic synthesis and pharmaceutical applications (Fang et al., 2022).
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which forms carbon-carbon bonds between two organic compounds .
Mode of Action
In the context of suzuki–miyaura coupling, the compound may participate in the reaction as an electrophile . The palladium catalyst facilitates the oxidative addition of the electrophilic organic group, forming a new palladium-carbon bond .
Biochemical Pathways
It’s known that similar compounds can participate in various chemical reactions, such as the suzuki–miyaura coupling . This reaction is a key step in many synthetic pathways, leading to the formation of complex organic compounds .
Pharmacokinetics
The compound’s iodide component may be transported in the body via mechanisms similar to those used by other iodide-containing compounds .
Result of Action
The compound’s participation in chemical reactions such as the suzuki–miyaura coupling can lead to the formation of complex organic compounds . These compounds may have various effects depending on their specific structures and properties.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
4-(Hydroxymethyl)-1-methylpyridinium iodide plays a vital role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with enzymes such as serine hydroxymethyltransferase, which is involved in the reversible interconversion of serine and glycine . The nature of these interactions often involves the formation of enzyme-substrate complexes, which facilitate the biochemical reactions necessary for cellular function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the metabolic pathways involving serine and glycine, which are crucial for protein synthesis and nucleic acid metabolism . Additionally, its impact on cell signaling pathways can lead to changes in gene expression, thereby influencing cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, depending on the context. For example, the compound may bind to the active site of an enzyme, thereby inhibiting its activity, or it may act as a cofactor, enhancing enzyme function . Changes in gene expression are often mediated through these molecular interactions, leading to alterations in cellular processes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are critical factors in laboratory settings. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, affecting its efficacy . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to the compound can lead to significant changes in cellular behavior and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved metabolic function . At higher doses, toxic or adverse effects may occur, including enzyme inhibition and disruption of cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to serine and glycine metabolism . The compound interacts with enzymes such as serine hydroxymethyltransferase, which plays a crucial role in the interconversion of these amino acids. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound within different cellular compartments. Understanding these mechanisms is essential for optimizing the compound’s efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. This compound is often directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications play a crucial role in directing the compound to its site of action, ensuring its proper function within the cellular environment.
Properties
IUPAC Name |
(1-methylpyridin-1-ium-4-yl)methanol;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10NO.HI/c1-8-4-2-7(6-9)3-5-8;/h2-5,9H,6H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDTZZNZCVUGIF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)CO.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50538303 | |
| Record name | 4-(Hydroxymethyl)-1-methylpyridin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50538303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6457-57-4 | |
| Record name | 4-(Hydroxymethyl)-1-methylpyridin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50538303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Ethyl thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1314407.png)

![[3-(Piperidinomethyl)phenyl]methanol](/img/structure/B1314411.png)

